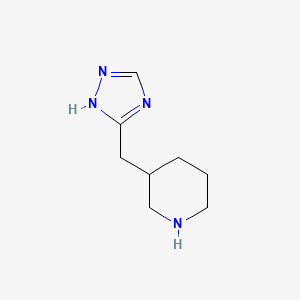
(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt involves multiple steps. The initial step typically includes the esterification of palmitic acid with glycerol to form 2,3-bis(palmitoyloxy)propyl ester. This intermediate is then reacted with phosphoryl chloride to introduce the phosphoryl group. The final step involves the coupling of this intermediate with (2S)-2-amino-3-hydroxypropanoic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt is used to study cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a useful tool in membrane biology.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate therapeutic agents and enhance their bioavailability.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions and creams.
作用机制
The mechanism of action of (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt involves its interaction with cell membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This interaction can modulate signaling pathways and cellular responses, making it a potent tool in biochemical research.
相似化合物的比较
Similar Compounds
Diethyl malonate: Used in organic synthesis as a precursor for various compounds.
Polynitroaromatic compounds: Utilized in the synthesis of dyes and explosives.
Bisacodyl related compounds: Employed in pharmaceutical formulations.
Uniqueness
What sets (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt apart is its multifunctional nature. The presence of amino, hydroxy, and phosphoryl groups allows it to participate in diverse chemical reactions, making it a versatile compound in various scientific disciplines.
属性
分子式 |
C38H73NNaO10P |
|---|---|
分子量 |
757.9 g/mol |
IUPAC 名称 |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |
InChI 键 |
GTLXLANTBWYXGW-CEGNZRHUSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)




![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)







